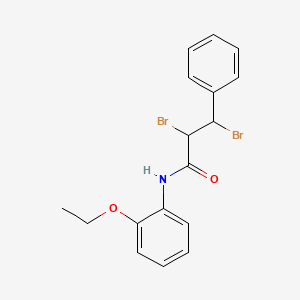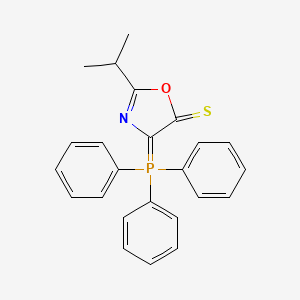
2-(Propan-2-yl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triphenylphosphonium group, and a sulfanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE typically involves multiple steps, starting with the formation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditionsThe final step involves the incorporation of the sulfanide group, which can be done using a thiol or sulfide source under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE undergoes various chemical reactions, including:
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Various reduced forms depending on the specific conditions
Substitution: Compounds with different nucleophiles replacing the triphenylphosphonium group
Scientific Research Applications
Chemistry
In organic synthesis, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through its functional groups makes it a candidate for the development of therapeutic agents .
Industry
In the materials science field, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphonium group can facilitate binding to specific sites, while the oxazole ring and sulfanide group can participate in various chemical reactions within the biological system . These interactions can lead to changes in the activity of the target molecules, resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFOXIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFONE
Uniqueness
The uniqueness of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C24H22NOPS |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-propan-2-yl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C24H22NOPS/c1-18(2)22-25-23(24(28)26-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI Key |
PVYXNTFBOZZALG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


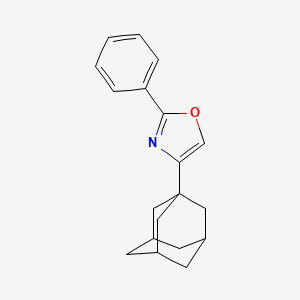
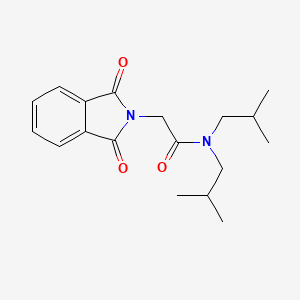
![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane](/img/structure/B11706023.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11706036.png)
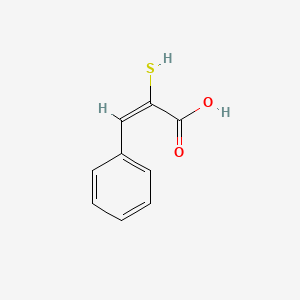
![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)
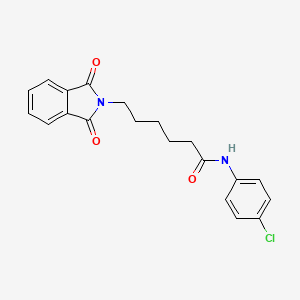
![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706057.png)
![7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid](/img/structure/B11706061.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)
